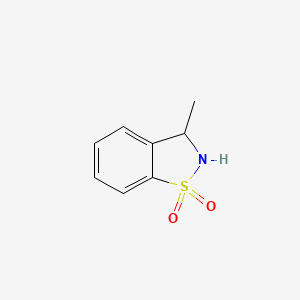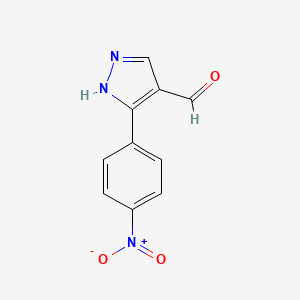
1-ブチルピリジニウム ビス(トリフルオロメタンスルホニル)イミド
概要
説明
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide (BTP-TFSI) is an organic compound used as a salt in a variety of scientific and industrial applications. It is a quaternary ammonium salt with a high melting point and low solubility in water, making it an ideal choice for a variety of applications. BTP-TFSI is widely used in electrochemical and organic synthesis, as well as in the preparation of pharmaceuticals and biochemicals.
科学的研究の応用
リチウムイオン電池電解質
この化合物は、リチウムイオン電池の電気化学的活性を向上させる可能性について検討されています . 化合物中のビス(トリフルオロスルホニル)イミドイオン(TFSA−)は、その多様な用途からリチウムイオン電池の特性を向上させることができます . これらは、高い密度、粘度、充放電容量、および導電率を備え、容器の形をとることができる固体材料です .
電極修飾
1-ブチルピリジニウム ビス(トリフルオロメタンスルホニル)イミドは、電極の修飾に使用することができます . これは、ヒト尿サンプル中のドーパミンおよび尿酸の検出に適用されます .
ウルマンホモカップリングにおける溶媒
この化合物は、銅ナノ粒子を用いたアリールハライドまたはアリールボロン酸のウルマンホモカップリングにおける溶媒としても使用できます .
イオン液体
イオン液体(IL)は、非揮発性、高い熱安定性、および高いイオン伝導率などの独自の特性を示します . 1-ブチルピリジニウム ビス(トリフルオロメタンスルホニル)イミドは、イオン液体であるため、これらの分野で用途が見られます .
ナトリウムイオン電池における電解質
リチウムイオン電池と同様に、この化合物はナトリウムイオン電池の電解質としても使用できます .
色素増感型太陽電池
この化合物は、色素増感型太陽電池の媒質として使用されます .
導電性ポリマーの合成
1-ブチルピリジニウム ビス(トリフルオロメタンスルホニル)イミドは、導電性ポリマーの合成の媒質として使用されます .
インターカレーション電極材料
作用機序
Target of Action
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, also known as n-Butylpyridinium, is primarily used in the field of electrochemistry . Its main targets are the anode and cathode in lithium-ion batteries .
Mode of Action
This compound acts as an electrolytic material in lithium-ion batteries . It facilitates the charge-discharge cycle by enabling the movement of ions between the anode and cathode .
Biochemical Pathways
As an electrolytic material, n-Butylpyridinium doesn’t directly participate in biochemical pathways. Instead, it plays a crucial role in the electrochemical reactions within lithium-ion batteries .
Result of Action
The primary result of n-Butylpyridinium’s action is the facilitation of charge transfer in lithium-ion batteries . This results in the efficient functioning of the battery, including high energy density and long cycle life .
Action Environment
The action of n-Butylpyridinium can be influenced by various environmental factors. For instance, it is hygroscopic and should be stored under inert gas to avoid moisture . Its physical properties, such as viscosity and electrochemical window, can also be affected by temperature .
Safety and Hazards
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .
生化学分析
Biochemical Properties
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide plays a crucial role in biochemical reactions, particularly as a solvent and stabilizer. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can stabilize or destabilize the enzyme’s active site .
Cellular Effects
The effects of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and fluxes .
Molecular Mechanism
At the molecular level, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture or high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant physiological changes . Toxic or adverse effects, such as organ damage or metabolic disturbances, have been observed at high doses . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular compartments .
Subcellular Localization
The subcellular localization of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.C2F6NO4S2/c1-2-3-7-10-8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIHMDHAPXMAQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187863-42-9 | |
| Record name | 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide?
A1: The molecular formula of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is C13H17F6N3O4S2, and its molecular weight is 449.43 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have used proton (1H) and carbon (13C) NMR to confirm the structure of N-Butylpyridinium bromide, an intermediate in the synthesis of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide. [] Additionally, FTIR, TGA/DTG, DTA, UV–Visible, and Raman techniques have been employed to characterize derivatives like n-butylpyridinium tetrachloroferrate. []
Q3: What are some applications of N-Butylpyridinium-based ionic liquids?
A3: N-Butylpyridinium-based ionic liquids show promise in various applications:
- Extractive Desulfurization of Fuel: These ILs can selectively remove sulfur compounds like thiophene, benzothiophene, and dibenzothiophene from diesel fuel. [, ]
- Aromatic Extraction: They can separate aromatic hydrocarbons (like toluene) from aliphatic hydrocarbons (like heptane). [, , , , ]
- Catalytic Medium: Research explores their potential as a medium for catalytic hydrogenation reactions. []
- Electrolyte in Batteries and Capacitors: Poly(4-vinyl-N-butylpyridinium chloride), a derivative, has potential as an electrolyte in batteries and capacitors. []
Q4: How does the structure of the anion impact the performance of these ionic liquids?
A4: The anion significantly influences the properties and applications of N-Butylpyridinium-based ionic liquids. For example, in extractive desulfurization, the extraction efficiency follows the order of [NTf2]- > [SCN]- > [N(CN)2]-. [] This difference highlights the importance of anion selection for specific applications.
Q5: Are there any known limitations regarding material compatibility or stability?
A5: Research indicates that the miscibility and interaction of N-alkylpyridinium nitrates with different solvents can vary depending on the solvent's chemical properties. [] This finding suggests that careful consideration of solvent compatibility is crucial for specific applications.
Q6: Has computational chemistry been used to study N-Butylpyridinium-based ionic liquids?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to:
- Investigate interactions: DFT helps understand the interactions between N-butylpyridinium nitrate and thiophenic compounds, providing insights into desulfurization mechanisms. [, ]
- Explore solvation properties: DFT has been used to study the solvation of carbon nanotubes in N-butylpyridinium-based ionic liquids, aiding in the development of dispersions. []
- Analyze molecular interactions: DFT helps probe intermolecular interactions in systems like polyvinylpyrrolidone (PVP) and N-butylpyridinium tetrafluoroborate, providing information on binding energies, enthalpy, and entropy changes. []
Q7: What about the environmental impact of N-Butylpyridinium-based compounds?
A8: While considered "greener" alternatives to volatile organic solvents, the environmental impact of these ionic liquids requires careful assessment. Research emphasizes the importance of understanding their ecotoxicological effects and developing strategies for mitigation and responsible waste management. [, , ]
Q8: What are some areas for future research on N-Butylpyridinium-based compounds?
A8: Promising areas include:
- Exploration of novel applications: Their unique properties could be explored for potential applications in areas like sensors, energy storage, and material science. [, ]
- Deepening understanding of toxicity and environmental fate: More research is needed to fully evaluate their long-term toxicological effects and develop sustainable practices for their use and disposal. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)

